molecular formula C15H10BrNO2 B5865837 2-[(4-bromo-2-formylphenoxy)methyl]benzonitrile

2-[(4-bromo-2-formylphenoxy)methyl]benzonitrile

Cat. No.: B5865837
M. Wt: 316.15 g/mol
InChI Key: VCXSLSDPKXOFGK-UHFFFAOYSA-N
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Description

2-[(4-bromo-2-formylphenoxy)methyl]benzonitrile is an organic compound with the molecular formula C15H10BrNO2 It is a derivative of benzonitrile, featuring a bromo-substituted phenoxy group and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromo-2-formylphenoxy)methyl]benzonitrile typically involves the reaction of 4-bromo-2-formylphenol with benzonitrile derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromo-2-formylphenoxy)methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: 2-[(4-carboxy-2-formylphenoxy)methyl]benzonitrile.

    Reduction: 2-[(4-bromo-2-formylphenoxy)methyl]benzylamine.

    Substitution: 2-[(4-substituted-2-formylphenoxy)methyl]benzonitrile derivatives.

Scientific Research Applications

2-[(4-bromo-2-formylphenoxy)methyl]benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of advanced materials, including polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-[(4-bromo-2-formylphenoxy)methyl]benzonitrile exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of the bromo and formyl groups allows for specific interactions with molecular targets, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-fluorobenzonitrile
  • 2-bromo-4-methylphenol
  • 4-bromo-2-methoxyphenol

Uniqueness

2-[(4-bromo-2-formylphenoxy)methyl]benzonitrile is unique due to the combination of its bromo, formyl, and nitrile functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.

Properties

IUPAC Name

2-[(4-bromo-2-formylphenoxy)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO2/c16-14-5-6-15(13(7-14)9-18)19-10-12-4-2-1-3-11(12)8-17/h1-7,9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXSLSDPKXOFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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